

MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe

Author: BenchChem Technical Support Team. Date: December 2025

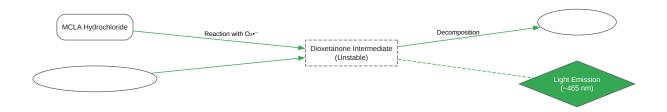
For Researchers, Scientists, and Drug Development Professionals

Abstract

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), particularly superoxide anion (O₂•¬) and singlet oxygen (¹O₂). Its capacity for high-sensitivity detection has made it an invaluable tool in research fields focused on oxidative stress, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of **MCLA hydrochloride**, including its chemical properties, mechanism of action, detailed experimental protocols, and a summary of its applications in relevant research areas.

Chemical and Physical Properties

MCLA hydrochloride is a Cypridina luciferin analog.[1] Its fundamental properties are summarized in the table below.


Property	Value	Reference
Chemical Formula	C14H14CIN3O2	[2]
Molecular Weight	291.73 g/mol	[2]
CAS Number	128322-44-1	[2]
Appearance	Faint yellow to very dark orange powder	
Solubility	DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 5 mg/ml	[1]
Storage	Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months.	
Excitation Maximum (λex)	~430 nm	_
Emission Maximum (λem)	~465 nm	[3]

Mechanism of Action: Chemiluminescent Detection of Superoxide

The detection of superoxide by **MCLA hydrochloride** is based on a chemiluminescent reaction. While the precise multi-step mechanism is complex, the generally accepted pathway involves the reaction of MCLA with superoxide to form a dioxetanone intermediate.[3] This unstable intermediate then decomposes, releasing energy in the form of light, which can be quantified to determine the concentration of superoxide.[3][4]

It is important to note that MCLA can also react with molecular oxygen, leading to autoxidation and a baseline chemiluminescence.[4] The intensity of MCLA's chemiluminescence is also sensitive to pH, with changes in intracellular pH potentially affecting the measurements.[4]

Click to download full resolution via product page

Caption: Reaction pathway of MCLA with superoxide to produce light.

Quantitative Data

MCLA hydrochloride is valued for its high sensitivity in detecting superoxide. The following tables summarize key quantitative parameters and a comparison with other common ROS probes.

Table 1: Performance Characteristics of MCLA Hydrochloride

Parameter	Value	Reference
Sensitivity vs. CLA	4.5 times more sensitive	
Detection Limit (Superoxide)	0.074 nM	[5]

Table 2: Comparison of Common Superoxide Probes

Probe	Detection Method	Advantages	Disadvantages
MCLA Hydrochloride	Chemiluminescence	High sensitivity, real- time detection	Can be non-specific, sensitive to pH and oxygen concentration
Luminol	Chemiluminescence	Widely used	Less specific than MCLA, requires peroxidase
Lucigenin	Chemiluminescence	Detects superoxide	Can undergo redox cycling, artificially amplifying the signal
Dihydroethidium (DHE)	Fluorescence	More specific for intracellular superoxide	Requires HPLC for specific product detection, potential for artifacts
MitoSOX Red	Fluorescence	Specifically targets mitochondria	Can be oxidized by species other than superoxide
Cytochrome c	Absorbance	Quantitative	Lacks specificity, can be reduced by other cellular components

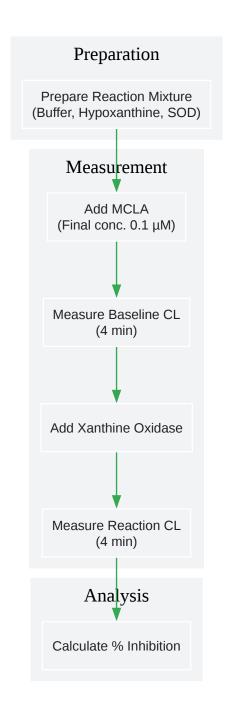
Experimental Protocols

The following are examples of experimental protocols for the detection of superoxide using **MCLA hydrochloride**. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted from a standard method to measure the activity of SOD, which scavenges superoxide. The inhibition of MCLA chemiluminescence is proportional to the SOD activity.

Materials:



- MCLA hydrochloride stock solution (e.g., 10 mM in DMSO)
- Hypoxanthine (HX) solution (e.g., 5 mM)
- Xanthine Oxidase (XOD) (e.g., 0.1 U/mL)
- SOD standard or sample
- 50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA
- Luminometer

Procedure:

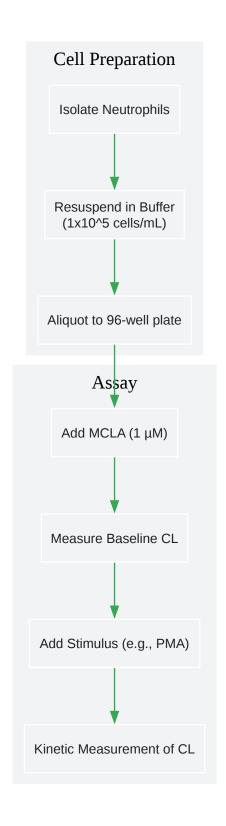
- Prepare a standard reaction mixture in a luminometer tube containing:
 - 50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA
 - \circ 5 x 10⁻⁵ M Hypoxanthine
 - SOD standard or sample (various concentrations)
- Initiate the chemiluminescence measurement.
- Add MCLA hydrochloride to a final concentration of 1 x 10⁻⁷ M and record the baseline chemiluminescence for 4 minutes.
- Add Xanthine Oxidase (e.g., 6.5 mU) to the mixture to start the superoxide generation.
- Measure the chemiluminescence for an additional 4 minutes.
- The inhibition of chemiluminescence in the presence of SOD is used to calculate the enzyme's activity.

Click to download full resolution via product page

Caption: Workflow for the in vitro SOD activity assay using MCLA.

Measurement of Extracellular Superoxide from Activated Neutrophils

This protocol describes the measurement of superoxide released from phorbol myristate acetate (PMA)-stimulated neutrophils.


Materials:

- Isolated neutrophils
- MCLA hydrochloride
- Phorbol myristate acetate (PMA) or other stimulus
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Luminometer

Procedure:

- Isolate neutrophils from whole blood using standard methods.
- Resuspend neutrophils in HBSS at a concentration of 1 x 10⁵ cells/mL.
- Add 100 μL of the cell suspension to the wells of a 96-well white plate.
- Add MCLA to a final concentration of 1 μM.
- Place the plate in a luminometer and measure the baseline chemiluminescence.
- Add PMA (e.g., 100 nM final concentration) or another stimulus to activate the neutrophils.
- Immediately begin kinetic measurement of chemiluminescence for a desired period (e.g., 60 minutes).
- To confirm that the signal is from superoxide, a parallel experiment can be run with the addition of superoxide dismutase (SOD), which should quench the signal.[6]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reestimation of Cypridina luciferin analogs (MCLA) as a chemiluminescence probe to detect active oxygen species--cautionary note for use of MCLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162012#what-is-mcla-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com